N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride
Description
N2-(2,4-Dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride is a quinazoline derivative characterized by a 2,4-diamino backbone and a 2,4-dimethoxyphenyl substituent at the N2 position. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2.ClH/c1-21-10-7-8-13(14(9-10)22-2)19-16-18-12-6-4-3-5-11(12)15(17)20-16;/h3-9H,1-2H3,(H3,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROTWZHYVQOHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Ring Closure from Anthranilamide Derivatives
Anthranilamide derivatives undergo oxidative cyclization to form quinazolinones, which are subsequently chlorinated. For example, 2-nitrobenzoyl chloride reacts with anthranilamide in trichloromethane to yield 2-nitro-N-(2-carbamoylphenyl)benzamide (2 ). Oxidative ring closure under basic conditions generates quinazolinone (3 ), which is treated with phosphorus oxychloride (POCl₃) and N,N-diethylaniline in refluxing toluene to produce 2,4-dichloroquinazoline (4 ).
Table 1: Reaction Conditions for Quinazolinone Chlorination
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3 | POCl₃, Et₃N | Toluene | Reflux | 92 |
| 3 | POCl₃, DMAP | CH₂Cl₂ | 40°C | 85 |
Chlorination efficiency depends on the leaving group’s electronegativity and the catalyst’s nucleophilicity. POCl₃ in toluene at reflux achieves near-quantitative conversion.
DMAP-Catalyzed One-Pot Heterocyclization
A one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides employs (Boc)₂O and DMAP in acetonitrile under microwave irradiation (150°C, 30 min). This method avoids column chromatography and achieves yields up to 94% for electron-deficient substrates (e.g., nitro- or trifluoromethyl-substituted benzamides). The dione intermediate is critical for downstream functionalization via chlorination or direct amination.
Functionalization at the N2 and N4 Positions
Sequential Nucleophilic Aromatic Substitution
2,4-Dichloroquinazoline (4 ) undergoes selective amination at the N4 position using aqueous ammonia in tetrahydrofuran (THF) at 60°C, yielding 4-amino-2-chloroquinazoline (5 ) (78% yield). Subsequent substitution at N2 with 2,4-dimethoxyaniline in dimethylformamide (DMF) at 100°C for 12 hours affords N2-(2,4-dimethoxyphenyl)-4-aminoquinazoline (6 ).
Table 2: Optimization of N2 Substitution
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Et₃N | 100°C | 12 | 68 |
| DMSO | K₂CO₃ | 120°C | 8 | 72 |
| THF | DBU | 80°C | 24 | 54 |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bulky bases like DBU reduce side reactions.
Direct Amination of Quinazoline-2,4-diones
Quinazoline-2,4-dione (7 ) reacts with 2,4-dimethoxyphenylguanidine in ethanol under reflux to form N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine (8 ). This method bypasses chlorination but requires harsh conditions (48 hours, 120°C) and yields 60–65%.
Hydrochloride Salt Formation
The free base (6 or 8 ) is treated with hydrogen chloride (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) yields this compound as a white solid (mp 215–217°C).
Table 3: Salt Formation Conditions
| Free Base | HCl Source | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 6 | HCl (gas) | EtOH | 95 | 99.5 |
| 8 | HCl (aq.) | Et₂O | 88 | 98.7 |
Gas-phase HCl in ethanol ensures stoichiometric control and minimizes hydrolysis.
Comparative Analysis of Synthetic Routes
Route 1 (Chlorination-Amination):
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Advantages: High regioselectivity, scalable for gram-scale synthesis.
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Limitations: Requires toxic POCl₃ and multiple purification steps.
Route 2 (Direct Heterocyclization):
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Advantages: One-pot procedure, avoids chlorination.
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Limitations: Lower yields for electron-rich substrates.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Core
The 2,4-diaminoquinazoline scaffold exhibits reactivity at positions adjacent to electron-withdrawing groups. For example:
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Reaction with alkyl halides : The NH groups at C2 and C4 can undergo alkylation under basic conditions. In analogous compounds, reactions with chloroacetyl chloride or substituted benzyl halides yield N-alkylated derivatives .
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Chlorine displacement : While the hydrochloride salt itself lacks reactive halogens, related quinazolines (e.g., 2,4-dichloroquinazoline) undergo sequential substitutions with amines or alkoxy groups, as seen in kinase inhibitor syntheses .
Example Reaction Pathway :
Condensation Reactions
The primary amines at C2 and C4 participate in Schiff base formation or cyclocondensation:
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Schiff base synthesis : Reaction with aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) forms imine linkages, as demonstrated in the synthesis of antileishmanial agents .
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Cyclocondensation with carbonyl compounds : Interaction with diketones or α,β-unsaturated ketones yields fused heterocycles (e.g., pyrazoloquinazolines) .
Key Data :
Coordination Chemistry and Metal Complexation
The diamino groups act as bidentate ligands for transition metals:
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Cu(II), Ni(II), and Co(II) complexes : Reported in structurally similar quinazoline derivatives, enhancing antimicrobial or catalytic activity .
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Stoichiometry : Typically forms 1:2 (metal:ligand) complexes, as evidenced by UV-Vis and ESR studies .
Proposed Complex Structure :
Functionalization of the 2,4-Dimethoxyphenyl Substituent
The methoxy groups on the aryl ring undergo demethylation or electrophilic substitution:
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Demethylation : Under strong acids (e.g., HBr/AcOH), methoxy groups convert to hydroxyl groups, enabling further derivatization .
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Nitration/Sulfonation : Electrophilic aromatic substitution at the activated para position relative to methoxy groups .
Example :
Reductive Amination and Cross-Coupling
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Buchwald–Hartwig coupling : The aryl chloride (if present) participates in palladium-catalyzed C–N bond formation .
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Reductive alkylation : Secondary amines form via reaction with ketones/aldehydes and reducing agents (e.g., NaBH₃CN) .
Patent Example :
In spinal muscular atrophy drug candidates, 2,4-diaminoquinazolines were functionalized with piperazine and fluorophenyl groups via SNAr reactions .
Acid/Base-Mediated Degradation
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Protonation/Deprotonation : The hydrochloride salt dissociates in aqueous media, regenerating the free base, which may precipitate under alkaline conditions .
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Hydrolysis : Prolonged exposure to strong acids or bases cleaves the quinazoline ring, forming anthranilic acid derivatives .
Photochemical and Thermal Stability
Scientific Research Applications
Medicinal Chemistry Applications
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride has been investigated for its potential as a therapeutic agent in several areas:
- Antimicrobial Activity : Studies have demonstrated that quinazoline derivatives exhibit significant antibacterial properties. Specifically, N2,N4-disubstituted quinazoline-2,4-diamines have shown efficacy against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii . These compounds act as dihydrofolate reductase inhibitors, disrupting bacterial folate synthesis and demonstrating strong in vitro and in vivo antibacterial activities.
- Anticancer Properties : Quinazoline derivatives are being explored for their anticancer potential. This compound has been identified as a potent inhibitor of various cancer cell lines, including breast and prostate cancers. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis .
Comparative Analysis with Other Quinazoline Derivatives
The following table compares this compound with other notable quinazoline derivatives based on their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N2,N4-disubstituted quinazoline-2,4-diamines | Structure | Antibacterial against MRSA |
| 4-(3-Chloro-4-fluorophenyl)-6-methylquinazoline | Structure | Anticancer |
| 6-Methylquinazolin-4(3H)-one | Structure | Antioxidant |
| 2-(3-Methylphenyl)-quinazoline | Structure | Antiviral |
The unique structural features of this compound contribute to its enhanced biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Antibacterial Efficacy : In a murine model of infection with A. baumannii, this compound demonstrated a survival rate improvement of 90% compared to control groups . The low incidence of resistance observed suggests its potential for clinical application against resistant bacterial strains.
- Anticancer Activity : Research has shown that this compound can inhibit growth in breast cancer cell lines effectively. It operates through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it can inhibit tyrosine kinases, which play a role in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-2,4-diamine Derivatives with Aromatic Substituents
Several quinazoline-2,4-diamine hydrochlorides with aromatic or heteroaromatic substituents have been synthesized and characterized:
- N2-{4-[(3-Cycloheptylamino-propylamino)-methyl]-benzyl}-7-methoxy-N4-piperidin-4-yl-quinazoline-2,4-diamine Hydrochloride (13) : Substituents: N2-benzyl with a cycloheptylamino side chain, N4-piperidinyl, and 7-methoxy. Synthesis: 57% yield via HCl-mediated deprotection. Purity: 95.36% (HPLC). Activity: CXCR4 antagonist for HIV-1 inhibition.
N2-(3-Chlorophenyl)-N4-(p-tolyl)quinazoline-2,4-diamine (S53) :
- Substituents : N2-3-chlorophenyl, N4-p-tolyl.
- Synthesis : 69% yield.
D152344 (5-(3-chlorobenzoxyl)quinazoline-2,4-diamine) :
- Substituents : 5-position 3-chlorobenzoxyl.
- Formulation : Solubilized with hydroxypropyl-β-cyclodextrin.
Comparison: The target compound’s 2,4-dimethoxyphenyl group differs from chlorophenyl or benzyl substituents in electronic properties.
Pyrimidine-2,4-diamine Analogs
Pyrimidine-based analogs with similar diamine structures highlight synthetic and biological trends:
- N4-(2-Chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine hydrochloride (9e) :
- Substituents : N4-2-chlorophenyl, N2-3-acetamidophenyl.
- Synthesis : 150°C reaction in HCl, 150°C melting point.
- Activity : Aurora kinase inhibitor.
- N4-(2-Carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine hydrochloride (3b) :
- Substituents : Carboxylic acid groups.
- Synthesis : 54% yield.
Structural Variations: Propargyl, Tetrazolyl, and Alkyl Groups
7-Chloro-N2-methyl-N2-(prop-2-yn-1-yl)quinazoline-2,4-diamine (II-6a) :
- Substituents : N2-propargyl, 7-chloro.
- Synthesis : 29% yield, 169°C melting point.
- Purity : >95% (LC-UV).
N4-(2-Chlorophenyl)-N2-[4-(2H-tetrazol-5-yl)phenyl]pyrimidine-2,4-diamine hydrochloride (12d) :
- Substituents : Tetrazolyl group for enhanced polarity.
- Characterization : HRMS-confirmed structure.
Comparison : Propargyl and tetrazolyl groups introduce distinct steric and electronic effects. The target compound’s dimethoxyphenyl group may balance hydrophobicity and solubility better than polar tetrazoles.
Data Table: Key Compounds for Comparison
Biological Activity
N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antidiabetic effects. The structural modifications on the quinazoline core significantly influence their biological properties. The specific compound in focus, this compound, belongs to a class of N2,N4-disubstituted quinazolines that have shown promising antibacterial activity against various pathogens.
Antibacterial Activity
Mechanism of Action
The primary mechanism of action for quinazoline derivatives involves the inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway critical for bacterial growth and replication. This inhibition leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.
Research Findings
A study highlighted the efficacy of N2,N4-disubstituted quinazoline-2,4-diamines against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. Notably, it exhibited a survival rate of 90% in murine models infected with A. baumannii, compared to 66% survival with a standard treatment at a higher dose .
Comparative Antibacterial Efficacy
The following table summarizes the antibacterial activity of this compound compared to other quinazoline derivatives:
| Compound Name | Target Bacteria | MIC (µg/mL) | In Vivo Efficacy (%) |
|---|---|---|---|
| N2-(2,4-dimethoxyphenyl)quinazoline-2,4-diamine HCl | Staphylococcus aureus | 1 - 4 | 90 |
| Other N2,N4-disubstituted quinazolines | Acinetobacter baumannii | 0.5 - 3 | 66 |
| Standard Antibiotic (e.g., Vancomycin) | Staphylococcus aureus | 16 | 75 |
Case Studies
- Study on MRSA : A detailed investigation into the antibacterial properties of N2,N4-disubstituted quinazolines revealed their effectiveness against MRSA strains. Compounds were tested in vitro and showed low cytotoxicity towards human cells while maintaining high antibacterial activity .
- In Vivo Efficacy Against A. baumannii : In murine models, the compound demonstrated significant survival benefits when administered at lower doses compared to traditional antibiotics. This suggests a favorable therapeutic index and potential for clinical application in treating resistant infections .
Q & A
Q. How do researchers validate target engagement in cellular assays?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., SMN proteins). Pair with siRNA knockdown to establish phenotype rescue in disease models (e.g., spinal muscular atrophy). Flow cytometry quantifies apoptosis in dose-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
